molecular formula C27H25N4+ B1244554 mauveine B

mauveine B

Cat. No. B1244554
M. Wt: 405.5 g/mol
InChI Key: HSWLATQUKDEQDB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Mauveine B is an organic cation consisting of 1,8-dimethyl-3-(4-methylanilino)phenazine carrying additional phenyl and amino substituents at positions 5 and 7 respectively. One of four components of mauvaine, a syntheteic violet-coloured dye. It has a role as a histological dye. It is an organic cation and a member of phenazines.

Scientific Research Applications

Spectroscopy and Photophysics

Revisiting Perkin's Dye(s) : Mauveine B, alongside other mauveine compounds, has been a subject of study for its spectroscopic and photophysical behaviors. Researchers revisited the synthesis of mauveine B (and a new isomer, mauveine B2), exploring their characteristics and behaviors using techniques like HPLC-DAD, (1)H NMR, MS, UV/Vis, and emission spectroscopy. This study underscored the historical significance and the modern scientific interest in the properties of mauveine B (Seixas de Melo et al., 2007).

Interaction with Substrates

Raman, SERS, and DFT of Mauve Dye : The interaction mechanisms of mauveine B, among other components, with substrates like Ag nanoparticles were investigated through Raman and SERS spectra analysis. This study provided insights into the adsorption behavior and chemical interactions of mauveine B on such nanoparticles, contributing to a deeper understanding of the dye's properties at the molecular level (Cañamares & Lombardi, 2015).

Historic Analysis and Composition

A Study in Mauve : Historical mauve samples, including mauve salts and dyed textiles, were analyzed to establish the composition of Perkin's iconic dye. Contrary to previous beliefs, it was found that mauveine is a complex mixture of methyl derivatives with a specific phenazin-5-ium core. This study provided a fingerprint for identifying and understanding the original synthesis of mauveine, especially regarding Perkin's dye (Sousa et al., 2008).

Synthetic Approaches

The Synthesis of Mauveine A and B : The paper discusses a synthetic approach to creating mauveine A and B from specific starting materials. The resulting compounds were found to dye silk in a similar shade to that dyed by authentic mauveine, contributing to the understanding of synthetic pathways and their outcomes in reproducing historical dyes (Plater, 2014).

properties

Product Name

mauveine B

Molecular Formula

C27H25N4+

Molecular Weight

405.5 g/mol

IUPAC Name

3,6-dimethyl-8-N-(4-methylphenyl)-10-phenylphenazin-10-ium-2,8-diamine

InChI

InChI=1S/C27H24N4/c1-17-9-11-20(12-10-17)29-21-13-19(3)27-26(15-21)31(22-7-5-4-6-8-22)25-16-23(28)18(2)14-24(25)30-27/h4-16H,1-3H3,(H2,28,29)/p+1

InChI Key

HSWLATQUKDEQDB-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=[N+](C4=C(C=C(C(=C4)N)C)N=C3C(=C2)C)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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